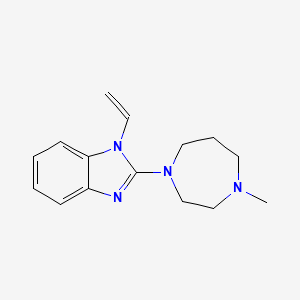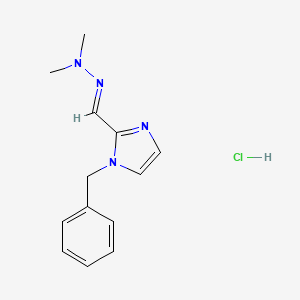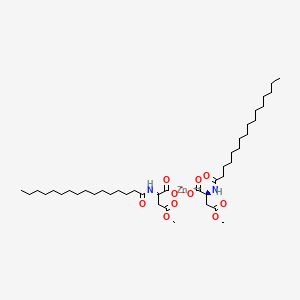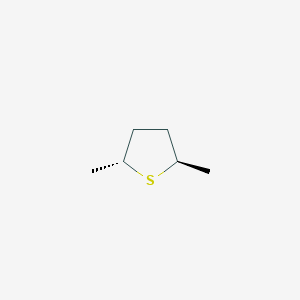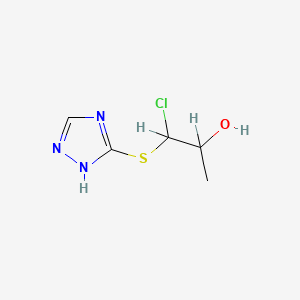
1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol is an organosulfur compound that contains a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol typically involves the reaction of 1-chloro-2,3-epoxypropane with 1H-1,2,4-triazole-3-thiol under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors may be used to improve efficiency and reduce production costs .
化学反应分析
Types of Reactions
1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction Reactions: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and alkoxy derivatives.
Oxidation Reactions: Products include ketones and aldehydes.
Reduction Reactions: Products include dihydrotriazole derivatives.
科学研究应用
1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of antifungal and antibacterial agents.
Agriculture: It is used in the development of fungicides and herbicides.
Materials Science: It is used in the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of 1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol involves the interaction with specific molecular targets. In medicinal applications, it inhibits the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death. The triazole ring interacts with the enzyme lanosterol 14α-demethylase, disrupting the biosynthesis pathway .
相似化合物的比较
Similar Compounds
1-Chloro-2,3-epoxypropane: A precursor in the synthesis of 1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol.
1H-1,2,4-Triazole-3-thiol: Another precursor used in the synthesis.
1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-butanol: A similar compound with an additional carbon atom in the alkyl chain.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to undergo a variety of chemical reactions and interact with biological targets in a specific manner. This makes it a versatile compound in both research and industrial applications .
属性
CAS 编号 |
134399-10-3 |
|---|---|
分子式 |
C5H8ClN3OS |
分子量 |
193.66 g/mol |
IUPAC 名称 |
1-chloro-1-(1H-1,2,4-triazol-5-ylsulfanyl)propan-2-ol |
InChI |
InChI=1S/C5H8ClN3OS/c1-3(10)4(6)11-5-7-2-8-9-5/h2-4,10H,1H3,(H,7,8,9) |
InChI 键 |
RSBJWCDFCOHJAI-UHFFFAOYSA-N |
规范 SMILES |
CC(C(SC1=NC=NN1)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


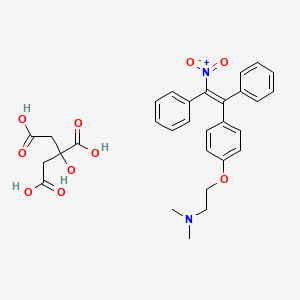
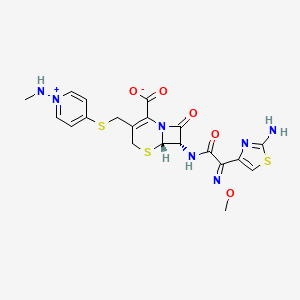
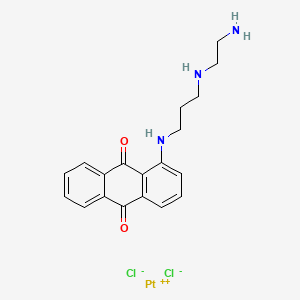
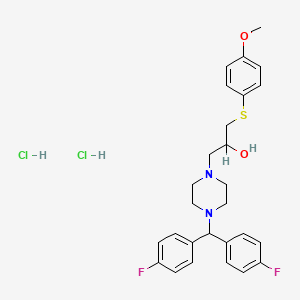
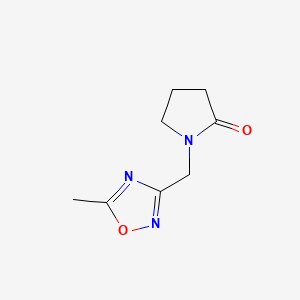
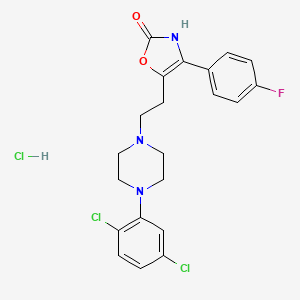
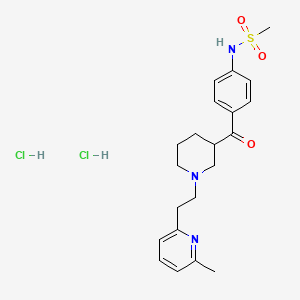
![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12756524.png)
![4,11,13-trimethyl-6-(4-methylpiperazin-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12756531.png)
